molecular formula C7H7BrN2O2 B582019 (3-Amino-5-bromopyridin-2-yl)acetic acid CAS No. 886373-11-1

(3-Amino-5-bromopyridin-2-yl)acetic acid

Cat. No.: B582019
CAS No.: 886373-11-1
M. Wt: 231.049
InChI Key: RLXAYGGCRBEJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-bromopyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, featuring both amino and bromine substituents on the pyridine ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-bromopyridin-2-yl)acetic acid typically involves the bromination of 2-amino-5-bromopyridine followed by the introduction of the acetic acid group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of (3-Amino-5-bromopyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence its binding affinity and specificity towards molecular targets . The acetic acid moiety can also play a role in its solubility and transport within biological systems .

Comparison with Similar Compounds

Uniqueness: (3-Amino-5-bromopyridin-2-yl)acetic acid is unique due to the presence of both amino and bromine substituents on the pyridine ring along with an acetic acid moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields .

Properties

IUPAC Name

2-(3-amino-5-bromopyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXAYGGCRBEJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718853
Record name (3-Amino-5-bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-11-1
Record name (3-Amino-5-bromopyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.